![molecular formula C17H18N2O5S B2612378 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 2034574-86-0](/img/structure/B2612378.png)
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are part of the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(Ethoxycarbonyl)benzoic acid”, has been reported. It has a molecular formula of C10H10O4, an average mass of 194.184 Da, and a monoisotopic mass of 194.057907 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(Ethoxycarbonyl)benzoic acid”, have been reported. It has a density of 1.2±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health concern, necessitating the search for novel anti-TB agents. Researchers have explored benzothiazole derivatives due to their potential as anti-tubercular compounds.
Research Findings:- Synthesis : Scientists have developed various synthetic pathways to create benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
- In Vitro and In Vivo Activity : The newly synthesized benzothiazole derivatives were tested against Mycobacterium tuberculosis. They exhibited better inhibition potency compared to standard reference drugs .
- Mechanism of Resistance : The review also covers the mechanism of resistance of existing anti-TB drugs .
- Molecular Docking Studies : Researchers investigated the structure-activity relationships of these derivatives and performed molecular docking studies against the target enzyme DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .
Type II Diabetes Treatment Potential
Background: Protein tyrosine phosphatase 1B (PTP1B) inhibitors are promising candidates for treating type II diabetes. Let’s explore how this compound fits into this context.
Research Findings:- Design and Synthesis : A derivative of our compound, 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4, was designed, synthesized, and characterized .
- In Vitro PTP1B Inhibition : Researchers screened all synthesized compounds for in vitro PTP1B inhibitory activity .
- In Vivo Antihyperglycemic Activity : The most effective compound from this series was evaluated in a streptozotocin-induced diabetic rat model for its antihyperglycemic effects .
properties
IUPAC Name |
3-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-2-24-16(23)11-5-6-12-13(8-11)25-17(18-12)19-14(20)9-3-4-10(7-9)15(21)22/h5-6,8-10H,2-4,7H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMWYSZLJZYGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.